

Phenylpropionylglycine reference range determination in a healthy population.

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Compound of Interest

Compound Name: Phenylpropionylglycine

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Phenylpropionylglycine Reference Range: A Comparative Guide for Researchers

This guide provides a comprehensive overview of the determination of the reference range for **Phenylpropionylglycine** in a healthy population, offering a comparison with alternative biomarkers and detailing experimental methodologies. This document is intended for researchers, scientists, and professionals in drug development who are interested in biomarkers associated with inborn errors of metabolism.

Introduction to Phenylpropionylglycine

Phenylpropionylglycine is an acylglycine, a type of metabolite formed from the conjugation of an acyl-CoA with glycine. Under normal physiological conditions, acylglycines are minor components of human urine. However, in certain inborn errors of metabolism, particularly those affecting mitochondrial fatty acid β -oxidation, the concentration of specific acylglycines can be significantly elevated. **Phenylpropionylglycine** is a notable biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, one of the most common inherited metabolic disorders.[1] The precursor to **Phenylpropionylglycine**, 3-phenylpropionic acid, is a product of the bacterial metabolism of phenylalanine in the gut.[1]

Reference Range of Phenylpropionylglycine in a Healthy Population

Establishing a reliable reference range for **Phenylpropionylglycine** in a healthy population is crucial for its clinical utility as a biomarker. The following table summarizes the reference range for urinary **Phenylpropionylglycine** as reported in the literature. For comparative purposes, reference ranges for other key biomarkers of MCAD deficiency, Hexanoylglycine and Suberylglycine, are also included.

Biomarker	Reference Range (mmol/mol Creatinine)	Specimen Type	Population	Analytical Method	Reference
3-Phenylpropionylglycine	Not detected to trace amounts	Urine	Healthy Controls	Stable-isotope dilution GC-MS	Rinaldo et al., 1988[1]
≤ 0.11	Urine	Not Specified	Not Specified	Mayo Clinic Laboratories[2]	
Hexanoylglycine	Not detected to trace amounts	Urine	Healthy Controls	Stable-isotope dilution GC-MS	Rinaldo et al., 1988[1]
< 0.06	Urine	Healthy Infants	Not Specified	Human Metabolome Database[3]	
0.04 - 0.55	Urine	Not Specified	Not Specified	HealthMatters.io[4]	
Suberylglycine	Variable, with some overlap with asymptomatic MCAD patients	Urine	Healthy Controls	Stable-isotope dilution GC-MS	Rinaldo et al., 1988[1]

Note: The reference range for 3-**Phenylpropionylglycine** and Hexanoylglycine in the study by Rinaldo et al. (1988) was reported as "not detected to trace amounts" in healthy controls, indicating very low to negligible excretion in a healthy state. The Mayo Clinic value has been converted from mg/g Creatinine to mmol/mol Creatinine for consistency (Molecular Weight of **Phenylpropionylglycine**: 207.23 g/mol ; Molecular Weight of Creatinine: 113.12 g/mol). The Human Metabolome Database and HealthMatters.io values for Hexanoylglycine have been converted from umol/mmol creatinine and nmol/mg Creatinine respectively (Molecular Weight of Hexanoylglycine: 173.21 g/mol).

Comparison with Alternative Biomarkers

While **Phenylpropionylglycine** is a specific biomarker for MCAD deficiency, its diagnostic utility is often considered in conjunction with other metabolites. The table below compares **Phenylpropionylglycine** with other relevant biomarkers for MCAD deficiency.

Biomarker	Advantages	Disadvantages
Phenylpropionylglycine	Highly specific for MCAD deficiency.[1]	Levels can be influenced by gut microbiota composition and diet.
Hexanoylglycine	Considered a highly sensitive and specific marker for MCAD deficiency.[1]	May be less consistently elevated in individuals with milder forms of the disorder.
Suberylglycine	Often elevated in MCAD deficiency.	Can show overlap with healthy individuals, particularly those on diets containing medium-chain triglycerides, reducing its specificity.[1]
Octanoylcarnitine (C8)	Primary biomarker used in newborn screening for MCAD deficiency.	Can have false positives and may not be as specific as acylglycines.

Experimental Protocols

The quantification of **Phenylpropionylglycine** and other acylglycines in urine typically involves chromatographic separation coupled with mass spectrometry. The following is a generalized protocol based on modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which offer high sensitivity and specificity.

Protocol: Quantification of Urinary Acylglycines by UPLC-MS/MS

This protocol is adapted from methodologies described for the analysis of urinary acylglycines. [\[5\]](#)[\[6\]](#)[\[7\]](#)

1. Sample Preparation:

- Aliquots of urine are normalized based on creatinine concentration.
- A solution containing stable isotope-labeled internal standards for the acylglycines of interest (including **Phenylpropionylglycine-d5**, Hexanoylglycine-d2, etc.) is added to each sample.
- The samples are acidified (e.g., with hydrochloric acid).
- Acylglycines are extracted from the urine matrix using solid-phase extraction (SPE) with an anion exchange cartridge.
- The extracted acylglycines are eluted and the solvent is evaporated to dryness under a stream of nitrogen.

2. Derivatization:

- The dried residue is derivatized to improve chromatographic properties and ionization efficiency. A common method is butylation using butanolic HCl at an elevated temperature.
- After derivatization, the samples are dried again.

3. LC-MS/MS Analysis:

- The derivatized sample is reconstituted in a suitable solvent (e.g., mobile phase) and injected into an Ultra-Performance Liquid Chromatography (UPLC) system.
- Separation is achieved on a C18 reversed-phase column with a gradient elution using a binary solvent system (e.g., water with formic acid and acetonitrile with formic acid).
- The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- Detection and quantification are performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each acylglycine and its

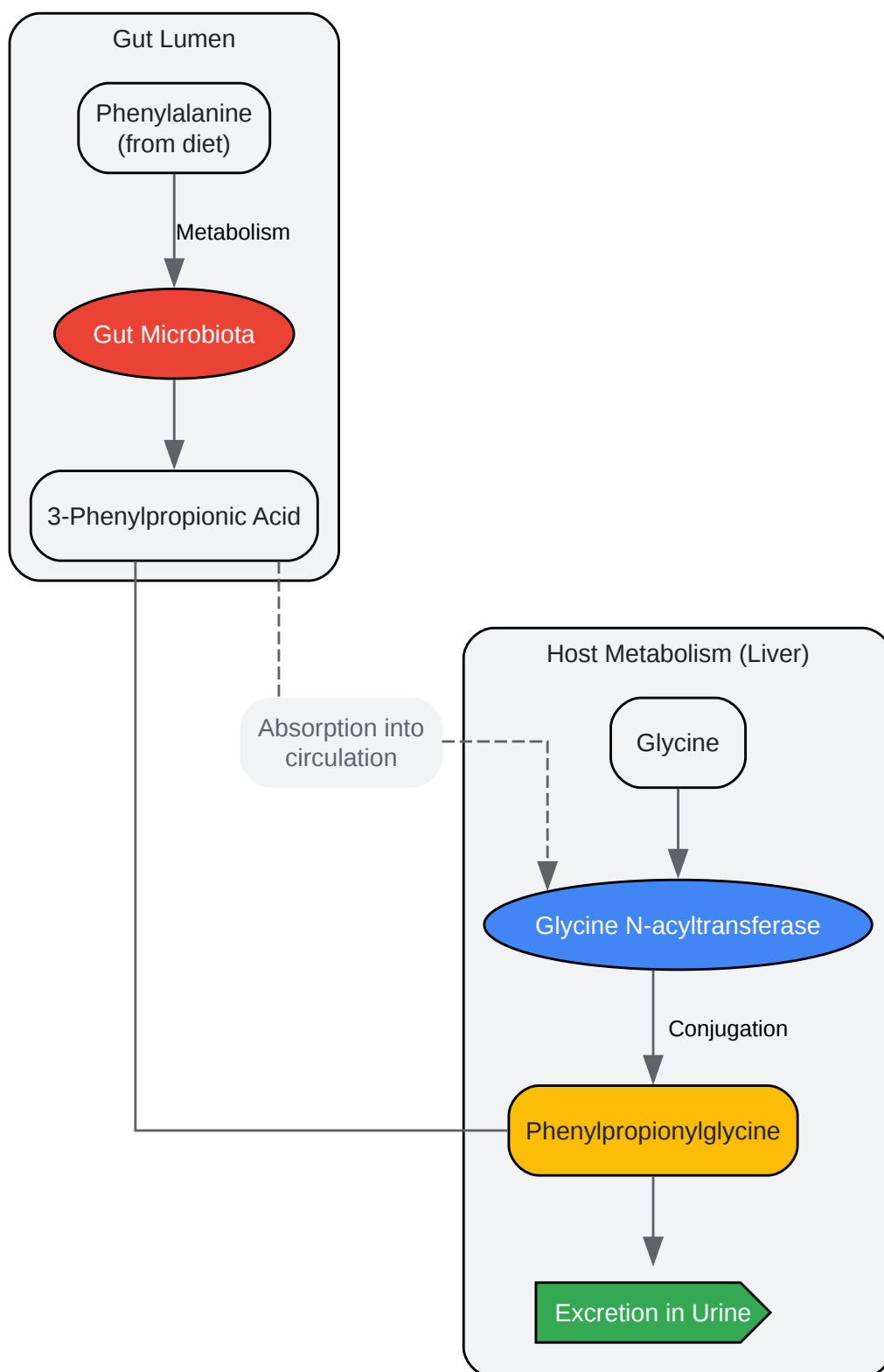
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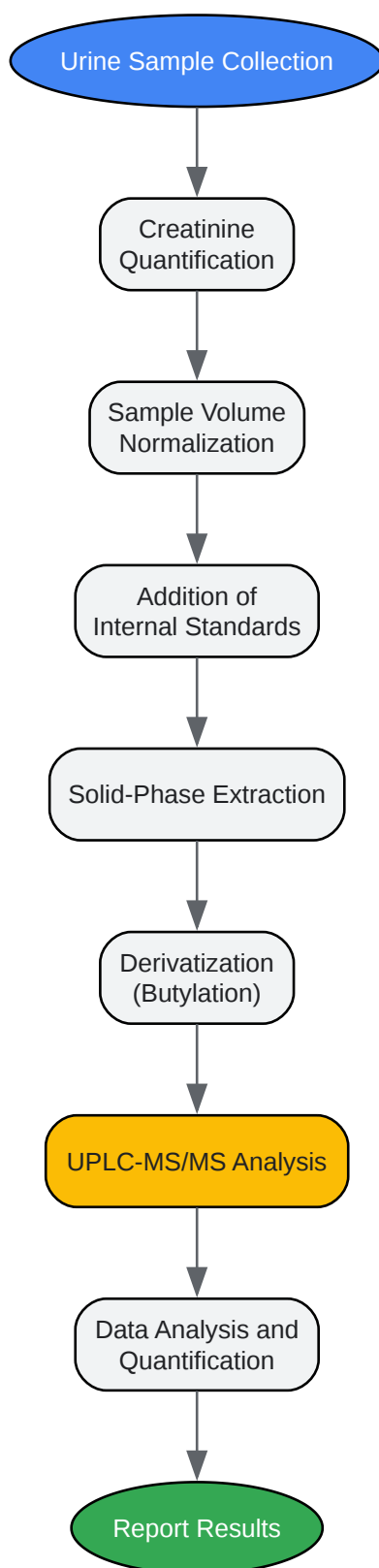
4. Data Analysis:

- The concentration of each acylglycine is calculated by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of analytical standards.
- Results are typically reported as a ratio to the creatinine concentration (e.g., mmol/mol creatinine).

Visualizations

Metabolic Pathway of Phenylpropionylglycine Formation





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